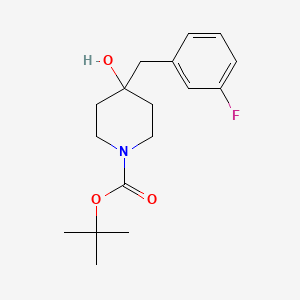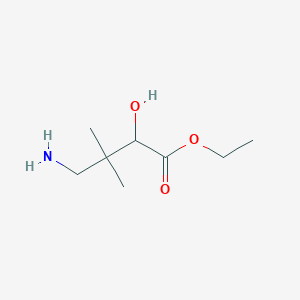
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be accomplished by reacting the benzodiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step is the sulfonation of the benzodiazole ring to introduce the sulfonic acid group. This can be achieved by treating the intermediate with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or proteins, modulating their activity through binding interactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, lipophilicity, and overall chemical reactivity. This unique structural feature can make it more suitable for specific applications, such as in drug design where increased lipophilicity may enhance membrane permeability and bioavailability.
Propiedades
Fórmula molecular |
C11H15N3O5S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
6-(butylsulfamoyl)-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H15N3O5S2/c1-2-3-6-12-20(15,16)8-4-5-9-10(7-8)14-11(13-9)21(17,18)19/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)(H,17,18,19) |
Clave InChI |
FXGUMFAOPHVWKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)



![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)



![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
